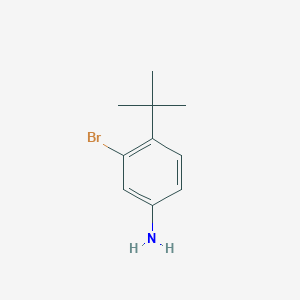

3-Bromo-4-(tert-butyl)aniline

Description

BenchChem offers high-quality 3-Bromo-4-(tert-butyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(tert-butyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNHKDCJNXKFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329774 | |

| Record name | 3-Bromo-4-(tert-butyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103275-21-4 | |

| Record name | 3-Bromo-4-(tert-butyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 3-Bromo-4-(tert-butyl)aniline via Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-(tert-butyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details two primary synthetic strategies: the direct bromination of 4-(tert-butyl)aniline and an indirect method involving the reduction of a nitrated precursor. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to ensure reproducibility and facilitate laboratory implementation.

Introduction

3-Bromo-4-(tert-butyl)aniline is an important synthetic intermediate characterized by a bromine atom at the 3-position and a bulky tert-butyl group at the 4-position of the aniline ring. This substitution pattern provides steric hindrance and electronic modification that are of interest in the design of novel bioactive molecules and functional materials. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, while the aniline moiety can be readily derivatized.

The synthesis of 3-Bromo-4-(tert-butyl)aniline is primarily achieved through electrophilic aromatic substitution. The amino group of the starting material, 4-(tert-butyl)aniline, is a strongly activating, ortho-, para-directing group. The bulky tert-butyl group at the para position sterically hinders the ortho positions, favoring substitution at the meta position relative to the tert-butyl group (ortho to the amino group). This guide explores the direct bromination approach, which offers a more atom-economical route, and an alternative indirect synthesis that can provide high purity of the desired isomer.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 3-Bromo-4-(tert-butyl)aniline is presented in Table 1. Safety and handling information is provided in Table 2.

Table 1: Physicochemical Properties of 3-Bromo-4-(tert-butyl)aniline [1][2][3]

| Property | Value |

| CAS Number | 103275-21-4 |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| Appearance | Brown oil or liquid[4] |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place |

Table 2: Safety and Hazard Information for 3-Bromo-4-(tert-butyl)aniline [2]

| Hazard Statement | Precautionary Statement | GHS Pictogram | Signal Word |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | GHS07 | Warning |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | ||

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| H335: May cause respiratory irritation |

Synthetic Methodologies

Two effective methods for the preparation of 3-Bromo-4-(tert-butyl)aniline are detailed below. The first is a direct bromination of 4-(tert-butyl)aniline using N-Bromosuccinimide (NBS), a common and selective brominating agent for activated aromatic rings. The second is an indirect route involving the reduction of 2-bromo-1-(tert-butyl)-4-nitrobenzene.

Method 1: Direct Bromination of 4-(tert-butyl)aniline with N-Bromosuccinimide

Direct bromination of anilines can sometimes lead to polybromination and side products due to the high reactivity of the aniline ring. The use of N-bromosuccinimide (NBS) as the brominating agent provides a milder and more selective approach. The reaction is typically carried out in a non-polar solvent, and the use of silica gel as a catalyst can enhance selectivity for monobromination.

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from a general procedure for the selective monobromination of aromatic amines using NBS and silica gel.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(tert-butyl)aniline (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: To the solution, add silica gel (e.g., 2.0 g per 0.01 mol of substrate) followed by N-bromosuccinimide (1.0 eq.) in one portion.

-

Reaction: Stir the mixture vigorously in the dark at room temperature for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct. Wash the residue with additional carbon tetrachloride.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Bromo-4-(tert-butyl)aniline.

Table 3: Reagents and Conditions for Direct Bromination

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| 4-(tert-butyl)aniline | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 | Brominating agent |

| Silica Gel | Catalytic | Catalyst for selective monobromination |

| Carbon Tetrachloride | - | Solvent |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 5-7 hours | Reaction duration |

Method 2: Indirect Synthesis via Reduction of 2-bromo-1-(tert-butyl)-4-nitrobenzene

This method involves the reduction of a pre-brominated nitroaromatic compound. While it is a two-step process starting from 1-(tert-butyl)-4-nitrobenzene (bromination followed by reduction), it can offer high regioselectivity.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of ethanol (50 mL) in a round-bottom flask, add 2-bromo-1-(tert-butyl)-4-nitrobenzene (5.00 g, 19.37 mmol) and stannous dichloride dihydrate (21.86 g, 96.86 mmol).

-

Reaction: Heat the reaction mixture to 70°C and maintain for 3 hours.

-

Work-up: After completion, cool the reaction mixture and pour it into a 1N sodium hydroxide solution (50 mL). Adjust the pH to 5 with 5N sodium hydroxide.

-

Filtration: Remove the resulting solid by filtration and wash it with ethyl acetate (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (100 mL). Combine the organic phases and wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (starting with 10:1 and moving to 3:1), to afford 3-bromo-4-(tert-butyl)aniline as a brown oil.

Table 4: Quantitative Data for the Indirect Synthesis

| Parameter | Value |

| Starting Material | 2-bromo-1-(tert-butyl)-4-nitrobenzene |

| Yield | 80% (3.53 g) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.16 (d, J = 8.6 Hz, 1H), 6.97 (d, J = 3.0 Hz, 1H), 6.59 (dd, J = 8.4, 2.8 Hz, 1H), 1.43 (s, 9H) |

Experimental Workflow and Logic

The following diagrams illustrate the workflows for the two synthetic methods described.

Discussion of Regioselectivity and Side Reactions

The regiochemical outcome of the bromination of 4-(tert-butyl)aniline is governed by the directing effects of the amino and tert-butyl groups. The strongly activating amino group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the tert-butyl group, substitution is directed to the ortho positions (positions 3 and 5). The bulky tert-butyl group can exert some steric hindrance, potentially favoring substitution at the less hindered ortho position, although in this case, both ortho positions are equivalent.

The primary side reaction of concern in the direct bromination of anilines is polybromination, leading to the formation of di- and tri-bromo derivatives. The high activation of the benzene ring by the amino group makes it susceptible to multiple substitutions. The use of a mild brominating agent like NBS and a catalyst such as silica gel helps to mitigate this by controlling the release of the electrophilic bromine species. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired monobrominated product.

Conclusion

This technical guide has detailed two reliable methods for the synthesis of 3-Bromo-4-(tert-butyl)aniline. The direct bromination of 4-(tert-butyl)aniline with N-bromosuccinimide offers a more direct and atom-economical approach, while the indirect method via reduction of a nitro precursor provides a highly regioselective alternative with a reported high yield. The choice of method will depend on the availability of starting materials, desired purity, and scalability requirements. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

In-Depth Technical Guide: 3-Bromo-4-(tert-butyl)aniline (CAS: 103275-21-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-(tert-butyl)aniline, a key chemical intermediate. It details its physicochemical properties, synthesis protocols, spectroscopic data, and applications, with a focus on its relevance in organic synthesis and drug discovery.

Chemical and Physical Properties

3-Bromo-4-(tert-butyl)aniline is a substituted aniline derivative with a bromine atom at the meta-position and a tert-butyl group at the para-position relative to the amino group. This substitution pattern imparts specific steric and electronic properties that influence its reactivity. The compound is typically a liquid or low-melting solid, appearing as a yellow to brown oil.[1]

Table 1: Physicochemical Properties of 3-Bromo-4-(tert-butyl)aniline

| Property | Value | Source |

| CAS Number | 103275-21-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄BrN | [3][4][5] |

| Molecular Weight | 228.13 g/mol | [3][5] |

| Physical Form | Liquid | [4] |

| Melting Point | 29-29.5 °C | ChemicalBook |

| Boiling Point | 125 °C @ 1 Torr | ChemicalBook |

| Purity | 95%, 97% | [4][5] |

| pKa (Predicted) | 3.85 ± 0.10 | [2] |

Synthesis Protocols

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be achieved through a multi-step process, typically involving the bromination of a suitable precursor followed by the reduction of a nitro group.

Synthesis of 2-Bromo-1-(tert-butyl)-4-nitrobenzene (Precursor)

Synthesis of 3-Bromo-4-(tert-butyl)aniline

A well-documented method for the synthesis of 3-Bromo-4-(tert-butyl)aniline involves the reduction of 2-bromo-1-(tert-butyl)-4-nitrobenzene.[1]

Experimental Protocol:

-

Materials:

-

2-bromo-1-(tert-butyl)-4-nitrobenzene (5.00 g, 19.37 mmol)

-

Stannous dichloride dihydrate (21.86 g, 96.86 mmol)

-

Ethanol (50 mL)

-

1N Sodium hydroxide solution

-

5N Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

-

Procedure:

-

A solution of 2-bromo-1-(tert-butyl)-4-nitrobenzene and stannous dichloride dihydrate in ethanol is heated to 70°C and allowed to react for 3 hours.[1]

-

After the reaction is complete, the mixture is cooled and poured into a 1N sodium hydroxide solution (50 mL).[1]

-

The pH of the solution is adjusted to 5 using a 5N sodium hydroxide solution.[1]

-

The resulting solid is removed by filtration and washed with ethyl acetate (50 mL).[1]

-

The aqueous layer is extracted with ethyl acetate (100 mL).[1]

-

The combined organic phases are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated.[1]

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (starting with 10:1 and progressing to 3:1), to yield 3-bromo-4-(tert-butyl)aniline as a brown oil (3.53 g, 80% yield).[1]

-

Diagram 1: Synthesis Workflow of 3-Bromo-4-(tert-butyl)aniline

Caption: A schematic overview of the synthesis of 3-Bromo-4-(tert-butyl)aniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of 3-Bromo-4-(tert-butyl)aniline.

Table 2: Spectroscopic Data for 3-Bromo-4-(tert-butyl)aniline

| Technique | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.16 (d, J = 8.6 Hz, 1H), 6.97 (d, J = 3.0 Hz, 1H), 6.59 (dd, J = 8.4, 2.8 Hz, 1H), 1.43 (s, 9H) | [1] |

| ¹³C NMR | Predicted data available | [2] |

| IR | Data not available in searched literature | |

| Mass Spec. | Data not available in searched literature |

Applications in Research and Development

3-Bromo-4-(tert-butyl)aniline serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in bioactive molecules.

Diagram 2: Generalized Suzuki-Miyaura Coupling Reaction

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Pharmaceutical and Agrochemical Synthesis

Bromoaniline derivatives are important intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern of 3-Bromo-4-(tert-butyl)aniline can be exploited to synthesize novel compounds with potential therapeutic or pesticidal properties.

Drug Metabolism Studies

Aniline derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. While specific studies on 3-Bromo-4-(tert-butyl)aniline are not detailed in the available literature, it is plausible that this compound interacts with CYP enzymes, making it a subject of interest in toxicology and drug metabolism research.

Safety and Handling

3-Bromo-4-(tert-butyl)aniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Bromo-4-(tert-butyl)aniline is a valuable chemical intermediate with applications in various fields of chemical research, particularly in the synthesis of complex organic molecules for pharmaceutical and material science applications. Its reactivity in cross-coupling reactions makes it a key building block for the construction of novel molecular architectures. Further research into its biological activity and metabolic pathways could reveal new opportunities for its use in drug discovery and development.

References

- 1. 3-BroMo-4-(tert-butyl)aniline | 103275-21-4 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 423726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-(tert-butyl)aniline | 103275-21-4 [sigmaaldrich.com]

- 5. 3-Bromo-4-(tert-butyl)aniline 97% | CAS: 103275-21-4 | AChemBlock [achemblock.com]

Spectroscopic Profile of 3-Bromo-4-(tert-butyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-(tert-butyl)aniline (CAS No. 103275-21-4). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, anticipated Infrared (IR) absorption bands, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for acquiring such data are also included to facilitate laboratory work.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic characteristics of 3-Bromo-4-(tert-butyl)aniline. This data has been generated using established spectroscopic prediction tools and an analysis of the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were predicted using the online tool NMRDB.org.[1][2][3][4][5][6] The predictions are based on a database of known chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-(tert-butyl)aniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~6.60 | dd | 1H | Ar-H |

| ~3.70 | s | 2H | -NH₂ |

| 1.35 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-(tert-butyl)aniline

| Chemical Shift (ppm) | Assignment |

| ~145.0 | Ar-C-NH₂ |

| ~138.0 | Ar-C-C(CH₃)₃ |

| ~129.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~110.0 | Ar-C-Br |

| 34.5 | -C (CH₃)₃ |

| 31.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for 3-Bromo-4-(tert-butyl)aniline based on its functional groups.

Table 3: Anticipated Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3080 - 3010 | Medium-Weak | C-H stretch | Aromatic |

| 2960 - 2870 | Strong | C-H stretch | tert-Butyl |

| 1620 - 1580 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1500 - 1400 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1395 - 1365 | Medium | C-H bend (scissoring) | tert-Butyl |

| 850 - 750 | Strong | C-H bend (out-of-plane) | Substituted Benzene |

| 650 - 550 | Medium-Weak | C-Br stretch | Bromo-Aromatic |

Mass Spectrometry (MS)

For mass spectrometry, Electron Ionization (EI) is a common technique that would likely be employed.[7][8][9][10][11] The expected molecular ion peaks and major fragmentation patterns are detailed below.

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Ion | Comments |

| 227/229 | [M]⁺ | Molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (M and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 212/214 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 148 | [M - Br]⁺ | Loss of a bromine radical. |

| 92 | [C₆H₆N]⁺ | Possible fragment after loss of tert-butyl and bromine.[12][13][14] |

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data described above.

NMR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of 3-Bromo-4-(tert-butyl)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the magnetic field to achieve optimal homogeneity.[15]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Collection : Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the clean, empty crystal.[18][19][20][21]

-

Sample Application : Place a small amount of liquid 3-Bromo-4-(tert-butyl)aniline directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the instrument's press.[22]

-

Spectrum Acquisition : Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of absorbance or transmittance after automatic subtraction of the background spectrum by the instrument's software.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct insertion probe or through a gas chromatograph (GC-MS).[11]

-

Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[8][9][10]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-4-(tert-butyl)aniline.

Caption: General workflow for spectroscopic analysis.

References

- 1. Predict 13C carbon NMR spectra [nmrdb.org]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. Predict 13C carbon NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

- 13. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

- 14. Solved Organic Chemistry Lab Below is the mass spectrum of | Chegg.com [chegg.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. agilent.com [agilent.com]

- 19. youtube.com [youtube.com]

- 20. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 21. mt.com [mt.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(tert-butyl)aniline: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-Bromo-4-(tert-butyl)aniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the necessary starting materials, provides in-depth experimental protocols, and presents a comparative analysis of the available synthetic strategies.

Executive Summary

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be effectively achieved through two principal pathways, each commencing from a different starting material. The first route involves the reduction of a nitrated precursor, 2-bromo-1-(tert-butyl)-4-nitrobenzene. The second, more direct approach, begins with 4-(tert-butyl)aniline and proceeds via electrophilic aromatic substitution. Each method offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield. This guide will explore these routes to provide researchers with the necessary information to select the most suitable method for their specific needs.

Synthetic Pathways Overview

The two primary synthetic routes to 3-Bromo-4-(tert-butyl)aniline are:

-

Route 1: Reduction of 2-bromo-1-(tert-butyl)-4-nitrobenzene. This method involves the synthesis of a nitrated and brominated benzene derivative, followed by the reduction of the nitro group to an amine.

-

Route 2: Direct Bromination of 4-(tert-butyl)aniline. This pathway utilizes the activating and directing effects of the amino and tert-butyl groups to introduce a bromine atom at the desired position on the aromatic ring.

A third, less common, route involving a Sandmeyer reaction will also be discussed.

Starting Materials and Synthetic Routes

Route 1: Starting from 2-bromo-1-(tert-butyl)-4-nitrobenzene

This synthetic approach involves the reduction of a pre-functionalized aromatic ring. The starting material, 2-bromo-1-(tert-butyl)-4-nitrobenzene, already contains the tert-butyl and bromo substituents in the correct positions relative to the eventual amino group.

Experimental Protocol: Reduction of 2-bromo-1-(tert-butyl)-4-nitrobenzene

A general and effective procedure for the synthesis of 3-bromo-4-(tert-butyl)aniline from 2-bromo-1-(tert-butyl)-4-nitrobenzene is as follows:

-

To a solution of ethanol (50 mL) containing 2-bromo-1-(tert-butyl)-4-nitrobenzene (5.00 g, 19.37 mmol), add stannous dichloride dihydrate (21.86 g, 96.86 mmol).

-

Heat the reaction mixture to 70°C and maintain for 3 hours.

-

After the reaction is complete, cool the mixture and pour it into a 1N sodium hydroxide solution (50 mL).

-

Adjust the pH to 5 with a 5N sodium hydroxide solution.

-

Filter the resulting solid and wash it with ethyl acetate (50 mL).

-

Extract the aqueous layer with ethyl acetate (100 mL).

-

Combine the organic phases, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (initially 10:1, then 3:1), to yield 3-bromo-4-(tert-butyl)aniline as a brown oil.[1]

Quantitative Data for Route 1

| Parameter | Value | Reference |

| Starting Material | 2-bromo-1-(tert-butyl)-4-nitrobenzene | [1] |

| Reagents | Stannous dichloride dihydrate, Ethanol, NaOH, Ethyl acetate, Brine | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | 70°C | [1] |

| Yield | 80% | [1] |

| Purity | Not specified, purified by column chromatography | [1] |

Logical Workflow for Route 1

References

An In-Depth Technical Guide to the Reaction Mechanisms and Intermediates of 3-Bromo-4-(tert-butyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reaction mechanisms involving 3-Bromo-4-(tert-butyl)aniline, a valuable intermediate in organic synthesis. The document details reaction pathways, identifies critical intermediates, presents quantitative data in structured tables, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate complex mechanisms and workflows, adhering to specified presentation standards.

Synthesis of 3-Bromo-4-(tert-butyl)aniline

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be achieved through multiple routes. The most common methods involve either the direct bromination of 4-(tert-butyl)aniline or the reduction of a nitrated precursor.

Method A: Electrophilic Bromination of 4-(tert-butyl)aniline

This method involves the direct electrophilic aromatic substitution of 4-(tert-butyl)aniline. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the tert-butyl group is a weaker activating ortho-, para-director. Due to the steric hindrance from the bulky tert-butyl group at the ortho-position, bromination preferentially occurs at the position ortho to the amino group and meta to the tert-butyl group.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is used to generate the electrophile. The electron-rich aniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex). A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.

Caption: Workflow for the synthesis of 3-Bromo-4-(tert-butyl)aniline via electrophilic bromination.

Method B: Reduction of 2-Bromo-1-(tert-butyl)-4-nitrobenzene

An alternative route involves the reduction of a nitro group on a pre-brominated precursor. This is often a high-yielding method.

Reaction Mechanism: The synthesis starts with 2-bromo-1-(tert-butyl)-4-nitrobenzene. The nitro group (-NO₂) is reduced to an amino group (-NH₂). Common reducing agents for this transformation include metals in acidic solution (e.g., tin(II) chloride in ethanol) or catalytic hydrogenation.

Caption: Synthesis of 3-Bromo-4-(tert-butyl)aniline via reduction of a nitro precursor.

Quantitative Data for Synthesis

| Method | Precursor | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

| B | 2-Bromo-1-(tert-butyl)-4-nitrobenzene | Stannous dichloride dihydrate | Ethanol | 70 | 80 | [1] |

Experimental Protocol: Reduction of 2-Bromo-1-(tert-butyl)-4-nitrobenzene[1]

-

Dissolve 2-bromo-1-(tert-butyl)-4-nitrobenzene (5.00 g, 19.37 mmol) and stannous dichloride dihydrate (21.86 g, 96.86 mmol) in ethanol (50 mL).

-

Heat the solution to 70°C and maintain the reaction for 3 hours.

-

After completion, cool the reaction mixture and pour it into a 1N sodium hydroxide solution (50 mL).

-

Adjust the pH to 5 using a 5N sodium hydroxide solution.

-

Filter the resulting solid and wash it with ethyl acetate (50 mL).

-

Extract the aqueous layer with ethyl acetate (100 mL).

-

Combine the organic phases, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford 3-bromo-4-(tert-butyl)aniline.

Key Reactions of 3-Bromo-4-(tert-butyl)aniline

3-Bromo-4-(tert-butyl)aniline possesses two primary reactive sites: the nucleophilic amino group and the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions.

Diazotization and Sandmeyer Reaction

The primary aromatic amine of 3-bromo-4-(tert-butyl)aniline can be converted into a diazonium salt, which is a versatile intermediate.[2] The diazonium group can then be replaced by a wide variety of nucleophiles in a transformation known as the Sandmeyer reaction.[3][4]

Reaction Mechanism: The reaction begins with diazotization, where the aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an aryl diazonium salt.[2] In the subsequent Sandmeyer reaction, this diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[3]

Key Intermediate: 3-Bromo-4-(tert-butyl)benzenediazonium salt.

Caption: General pathway for the Sandmeyer reaction of 3-Bromo-4-(tert-butyl)aniline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring allows 3-bromo-4-(tert-butyl)aniline to participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][6][7] For 3-bromo-4-(tert-butyl)aniline, this reaction enables the introduction of various aryl, alkyl, or vinyl groups at the 3-position.[8]

Reaction Mechanism (Catalytic Cycle): The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with 3-bromo-4-(tert-butyl)aniline to form a Pd(II) complex.

-

Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[9][10] It allows for the coupling of the aryl bromide functionality of 3-bromo-4-(tert-butyl)aniline with a primary or secondary amine.

Reaction Mechanism (Catalytic Cycle): The mechanism is similar to the Suzuki coupling:

-

Oxidative Addition: A Pd(0) complex adds to the C-Br bond of 3-bromo-4-(tert-butyl)aniline.

-

Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

Key Intermediate: Palladium-amido complex.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | General Protocol[11] |

| Buchwald | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | General Protocol[12] |

General Experimental Protocols for Cross-Coupling

-

To a reaction vessel, add 3-bromo-4-(tert-butyl)aniline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the mixture with stirring at 80-100°C until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu).

-

Add 3-bromo-4-(tert-butyl)aniline (1.0 eq.) to the tube.

-

Seal the tube, remove from the glovebox, and add the amine (1.1-1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture with vigorous stirring at 80-110°C.

-

Monitor the reaction progress (TLC, LC-MS, or GC-MS).

-

Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

References

- 1. 3-BroMo-4-(tert-butyl)aniline | 103275-21-4 [amp.chemicalbook.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Buy 3-Bromo-4-(tert-butyl)aniline | 103275-21-4 [smolecule.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Structural Analysis and Characterization of 3-Bromo-4-(tert-butyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of the aromatic amine 3-Bromo-4-(tert-butyl)aniline. This document details the physicochemical properties and spectroscopic data of the compound, offering a valuable resource for its identification and utilization in research and development. Standardized experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), are presented to ensure reproducible and accurate characterization. Furthermore, this guide includes visualizations of a general experimental workflow for characterization and a conceptual diagram of its potential interaction with metabolic pathways, such as the cytochrome P450 system, which is pertinent to drug development.

Physicochemical Properties

3-Bromo-4-(tert-butyl)aniline is a substituted aniline with a bromine atom and a tert-butyl group on the aromatic ring. These substitutions significantly influence its chemical reactivity, steric hindrance, and lipophilicity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-4-(tert-butyl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | PubChem[1][2] |

| Molecular Weight | 228.13 g/mol | PubChem[1][2] |

| CAS Number | 103275-21-4 | PubChem[1][2] |

| Appearance | Brown oil or liquid | ChemicalBook, Sigma-Aldrich |

| Predicted pKa | 3.85 ± 0.10 | Guidechem[3] |

| Predicted XLogP3 | 3.6 | PubChem[1][2] |

Spectroscopic Characterization

The structural elucidation of 3-Bromo-4-(tert-butyl)aniline is primarily achieved through a combination of spectroscopic techniques. The following sections detail the expected and reported data from NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Experimental data for 3-Bromo-4-(tert-butyl)aniline in CDCl₃ has been reported and is summarized in Table 2.[4]

Table 2: ¹H NMR Spectroscopic Data for 3-Bromo-4-(tert-butyl)aniline (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.16 | d | 8.6 | 1H | Aromatic C-H |

| 6.97 | d | 3.0 | 1H | Aromatic C-H |

| 6.59 | dd | 8.4, 2.8 | 1H | Aromatic C-H |

| 1.43 | s | - | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-Bromo-4-(tert-butyl)aniline

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~140 | C-C(CH₃)₃ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | C-Br |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for 3-Bromo-4-(tert-butyl)aniline was not found, the expected characteristic absorption bands can be inferred from the spectra of structurally similar compounds such as 3-bromoaniline and 4-tert-butylaniline.[6][7][8][9][10][11][12][13] The anticipated key vibrational frequencies are listed in Table 4.

Table 4: Predicted FT-IR Absorption Bands for 3-Bromo-4-(tert-butyl)aniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2960 - 2870 | C-H stretch (aliphatic) | tert-Butyl Group |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1500 - 1400 | C=C stretch (in-ring) | Aromatic Ring |

| 1365 | C-H bend (symmetric) | tert-Butyl Group |

| 1270 - 1200 | C-N stretch (aromatic) | Aryl Amine |

| ~1100 | C-Br stretch | Aryl Bromide |

| 850 - 800 | C-H bend (out-of-plane) | Substituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-4-(tert-butyl)aniline, the molecular ion peak would be expected to show a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.[14] The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl substituent and cleavage of the C-Br bond. Key expected fragments are detailed in Table 5, based on the fragmentation patterns of similar structures like tert-butylbenzene and brominated aromatic compounds.[15][16][17][18][19]

Table 5: Expected Mass Spectrometry Fragmentation for 3-Bromo-4-(tert-butyl)aniline

| m/z | Fragment | Description |

| 227/229 | [C₁₀H₁₄BrN]⁺ | Molecular ion (M⁺) |

| 212/214 | [C₉H₁₁BrN]⁺ | Loss of a methyl radical (•CH₃) |

| 148 | [C₁₀H₁₄N]⁺ | Loss of a bromine radical (•Br) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of 3-Bromo-4-(tert-butyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-(tert-butyl)aniline in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 12 ppm.

-

Set the number of scans to 16 or until a satisfactory signal-to-noise ratio is achieved.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid 3-Bromo-4-(tert-butyl)aniline directly onto the center of the ATR crystal.

-

-

Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3-Bromo-4-(tert-butyl)aniline (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to 3-Bromo-4-(tert-butyl)aniline. Examine the mass spectrum of this peak to determine the molecular ion and analyze the fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural characterization of an organic compound like 3-Bromo-4-(tert-butyl)aniline.

Caption: Workflow for Synthesis and Characterization.

Conceptual Metabolic Pathway

3-Bromo-4-(tert-butyl)aniline, as a xenobiotic, is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system. This is a critical consideration in drug development, as interactions with CYP enzymes can affect the pharmacokinetics of co-administered drugs.[1][3][4][20][21][22][23][24][25][26]

References

- 1. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 423726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dynamed.com [dynamed.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzenamine, 3-bromo- [webbook.nist.gov]

- 7. 4-tert-Butylaniline(769-92-6) IR Spectrum [chemicalbook.com]

- 8. 3-Bromoaniline(591-19-5) IR Spectrum [chemicalbook.com]

- 9. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Butylaniline(104-13-2) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. youtube.com [youtube.com]

- 15. tert-Butylbenzene(98-06-6) MS [m.chemicalbook.com]

- 16. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ez.restek.com [ez.restek.com]

- 18. Benzene, tert-butyl- [webbook.nist.gov]

- 19. whitman.edu [whitman.edu]

- 20. The Central Role of Cytochrome P450 in Xenobiotic Metabolism-A Brief Review on a Fascinating Enzyme Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemisgroup.us [chemisgroup.us]

- 22. [Cytochromes P450: xenobiotic metabolism, regulation and clinical importance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. metabolon.com [metabolon.com]

- 25. researchgate.net [researchgate.net]

- 26. openanesthesia.org [openanesthesia.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(tert-butyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for producing 3-Bromo-4-(tert-butyl)aniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the primary synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate laboratory application.

Executive Summary

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be effectively achieved through several distinct chemical pathways. The primary methods identified in the literature include:

-

Direct Electrophilic Bromination: This approach involves the direct bromination of the commercially available starting material, 4-(tert-butyl)aniline.

-

Multi-step Synthesis via a Nitro Intermediate: A longer, yet potentially higher-yielding route that proceeds through the nitration of 1-(tert-butyl)-4-chlorobenzene, followed by bromination and subsequent reduction of the nitro group.

-

Diazotization followed by Sandmeyer Reaction: A classic method for the introduction of a bromine atom onto an aromatic ring, starting from 4-(tert-butyl)aniline.

This guide will explore these methodologies, presenting a comparative analysis of their yields, advantages, and limitations.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic approaches to 3-Bromo-4-(tert-butyl)aniline.

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |

| Direct Bromination | 4-(tert-butyl)aniline | N-Bromosuccinimide (NBS), Acetonitrile | Room Temperature, 1 hour | ~65-75% (Estimated) | Moderate to High |

| Multi-step (Nitro Intermediate) | 2-bromo-1-(tert-butyl)-4-nitrobenzene | SnCl₂·2H₂O, Ethanol | 70°C, 3 hours | 80% | >95% (after chromatography) |

| Diazotization (Sandmeyer) | 4-(tert-butyl)aniline | NaNO₂, HBr, CuBr | 0-5°C (diazotization), then 50-100°C (bromination) | ~70-85% (Estimated) | Good to Excellent |

Experimental Protocols & Reaction Pathways

This section provides detailed experimental methodologies for the key synthetic routes, accompanied by visualizations of the reaction pathways.

Route 1: Direct Electrophilic Bromination of 4-(tert-butyl)aniline

This method offers a straightforward approach to the target molecule through the direct bromination of 4-(tert-butyl)aniline. The use of N-Bromosuccinimide (NBS) is a common strategy for regioselective bromination of activated aromatic rings such as anilines.

Experimental Protocol:

-

Materials: 4-(tert-butyl)aniline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve 4-(tert-butyl)aniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Reaction Pathway:

Route 2: Multi-step Synthesis via a Nitro Intermediate

This synthetic strategy involves a three-step process starting from a substituted nitrobenzene. While more complex, this route can offer high yields and purity of the final product.

Experimental Protocol (Final Reduction Step):

-

Materials: 2-bromo-1-(tert-butyl)-4-nitrobenzene, Stannous dichloride dihydrate (SnCl₂·2H₂O), Ethanol, 1N Sodium hydroxide, 5N Sodium hydroxide, Ethyl acetate, Hexane, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of ethanol (50 mL) containing 2-bromo-1-(tert-butyl)-4-nitrobenzene (5.00 g, 19.37 mmol), add stannous dichloride dihydrate (21.86 g, 96.86 mmol).

-

Heat the mixture to 70°C and maintain for 3 hours.

-

After completion, cool the reaction mixture and pour it into 1N sodium hydroxide solution (50 mL).

-

Adjust the pH to 5 with 5N sodium hydroxide.

-

Filter the resulting solid and wash with ethyl acetate (50 mL).

-

Extract the aqueous layer with ethyl acetate (100 mL).

-

Combine the organic phases, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (10:1 to 3:1) to afford 3-bromo-4-(tert-butyl)aniline as a brown oil (3.53 g, 80% yield).[1]

-

-

Characterization Data: ¹H NMR (400 MHz, CDCl₃): δ 7.16 (d, J = 8.6 Hz, 1H), 6.97 (d, J = 3.0 Hz, 1H), 6.59 (dd, J = 8.4, 2.8 Hz, 1H), 1.43 (s, 9H).[1]

Reaction Pathway:

Route 3: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl amines. This route involves the conversion of 4-(tert-butyl)aniline to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Experimental Protocol:

-

Materials: 4-(tert-butyl)aniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

-

Procedure:

-

Diazotization:

-

Dissolve 4-(tert-butyl)aniline (1.0 eq) in a mixture of concentrated hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60°C and stir for 1-2 hours until gas evolution ceases.

-

Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with water, aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

-

Reaction Pathway:

Conclusion

This technical guide has outlined three primary synthetic routes to 3-Bromo-4-(tert-butyl)aniline. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The direct bromination route offers simplicity, while the multi-step synthesis via a nitro intermediate provides a high-yield and high-purity alternative. The Sandmeyer reaction represents a classic and reliable method for this transformation. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Physical and chemical properties of 3-Bromo-4-(tert-butyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Bromo-4-(tert-butyl)aniline is a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry.[1] Its chemical structure is characterized by a bromine atom and a bulky tert-butyl group on the aniline ring, which influence its reactivity and physicochemical properties.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-(tert-butyl)aniline | PubChem |

| CAS Number | 103275-21-4 | ChemicalBook, PubChem |

| Molecular Formula | C₁₀H₁₄BrN | ChemicalBook, PubChem |

| Molecular Weight | 228.13 g/mol | ChemicalBook, PubChem |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)N)Br | PubChem |

| InChI Key | AXNHKDCJNXKFFT-UHFFFAOYSA-N | PubChem |

| Physical Form | Brown oil / Liquid | ChemicalBook, CymitQuimica |

| Purity | Typically 95-97% | CymitQuimica, Advanced ChemBlocks |

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 3-Bromo-4-(tert-butyl)aniline. It is important to note that some of these values are predicted and experimental data is limited.

| Property | Value | Notes | Source |

| Melting Point | 29-29.5 °C | ChemicalBook | |

| Boiling Point | 125 °C @ 1 Torr | ChemicalBook | |

| Density | 1.306 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| pKa | 3.85 ± 0.10 | Predicted | Guidechem |

| LogP | 3.6 | Computed by XLogP3 | PubChem |

| Solubility | Data not available | For the related compound 3-bromoaniline: Slightly soluble in water; soluble in ethanol, ether, and chloroform. | The Role of 3-Bromoaniline in Modern Organic Synthesis |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be achieved through the reduction of a nitro-substituted precursor. A detailed experimental protocol is provided below.

Synthesis of 3-Bromo-4-(tert-butyl)aniline from 2-bromo-1-(tert-butyl)-4-nitrobenzene[2]

This procedure involves the reduction of the nitro group of 2-bromo-1-(tert-butyl)-4-nitrobenzene using stannous dichloride dihydrate.

Materials:

-

2-bromo-1-(tert-butyl)-4-nitrobenzene

-

Ethanol

-

Stannous dichloride dihydrate (SnCl₂·2H₂O)

-

1N Sodium hydroxide (NaOH) solution

-

5N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 2-bromo-1-(tert-butyl)-4-nitrobenzene (5.00 g, 19.37 mmol) in ethanol (50 mL) is prepared.

-

Stannous dichloride dihydrate (21.86 g, 96.86 mmol) is added to the solution.

-

The reaction mixture is heated to 70°C and stirred for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into a 1N sodium hydroxide solution (50 mL).

-

The pH of the mixture is adjusted to 5 using a 5N sodium hydroxide solution.

-

The resulting solid is removed by filtration and washed with ethyl acetate (50 mL).

-

The aqueous layer of the filtrate is extracted with ethyl acetate (100 mL).

-

The organic phases are combined, washed with brine (100 mL), and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure (concentrated).

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (starting with 10:1 and changing to 3:1).

-

The final product, 3-bromo-4-(tert-butyl)aniline, is obtained as a brown oil (3.53 g, 80% yield).

Characterization (¹H NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.16 (d, J = 8.6 Hz, 1H), 6.97 (d, J = 3.0 Hz, 1H), 6.59 (dd, J = 8.4, 2.8 Hz, 1H), 1.43 (s, 9H).[2]

Experimental Workflow

Caption: Synthesis workflow for 3-Bromo-4-(tert-butyl)aniline.

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Bromo-4-(tert-butyl)aniline is not widely available in public databases. The following represents the known ¹H NMR data and predicted information for other spectroscopic techniques.

-

¹H NMR: As detailed in the synthesis section, the proton NMR spectrum in CDCl₃ shows characteristic peaks for the aromatic protons and the tert-butyl group.[2]

-

¹³C NMR: Predicted data is available, but experimental spectra have not been found in the searched resources.[3]

-

Infrared (IR) Spectroscopy: No experimental IR data for this specific compound was found.

-

Mass Spectrometry (MS): No experimental mass spectrum for this specific compound was found.

Biological Activity and Applications in Drug Development

Substituted anilines are important scaffolds in medicinal chemistry. 3-Bromo-4-(tert-butyl)aniline and its derivatives are of interest for their potential biological activities.

Role in Medicinal Chemistry

3-Bromo-4-(tert-butyl)aniline serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] The aniline moiety can be modified to introduce various pharmacophores.

Interaction with Cytochrome P450 Enzymes

Aniline and its derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes.[4][5] The metabolism of halogenated anilines can involve oxidative dehalogenation.[4] While specific studies on 3-Bromo-4-(tert-butyl)aniline are limited, it is plausible that it undergoes metabolism by CYP enzymes, which could involve hydroxylation of the aromatic ring or N-oxidation. The nature of the halogen substituent can influence the rate and pathway of metabolism.[4]

Potential Metabolic Pathway

The following diagram illustrates a plausible metabolic pathway for 3-Bromo-4-(tert-butyl)aniline involving cytochrome P450 enzymes, based on the known metabolism of similar compounds.

Caption: Plausible metabolic pathway of 3-Bromo-4-(tert-butyl)aniline.

Safety and Handling

Hazard Identification

Based on available safety data for similar compounds, 3-Bromo-4-(tert-butyl)aniline should be handled with care. The GHS pictograms and hazard statements for closely related anilines suggest potential for acute toxicity, skin irritation, and eye irritation.[6][7]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements (for related compounds):

Precautionary Measures

Standard laboratory safety practices should be followed when handling this compound.[2][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Use in a well-ventilated area.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Conclusion

3-Bromo-4-(tert-butyl)aniline is a chemical compound with established synthetic routes and potential for further application in medicinal chemistry and organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its preparation, and discussed its potential biological relevance, particularly concerning its metabolism by cytochrome P450 enzymes. The lack of comprehensive experimental spectroscopic data highlights an area for future research to fully characterize this compound. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards.

References

- 1. Buy 3-Bromo-4-(tert-butyl)aniline | 103275-21-4 [smolecule.com]

- 2. 3-BroMo-4-(tert-butyl)aniline | 103275-21-4 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-(tert-butyl)aniline

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically in the presence of a base. Its significance is underscored by its wide application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-4-(tert-butyl)aniline with various arylboronic acids. The resulting 3-aryl-4-(tert-butyl)aniline scaffold is a key structural motif in many biologically active compounds. The presence of the sterically bulky tert-butyl group and the coordinating amino group on the aryl bromide presents a unique challenge, making the optimization of catalytic systems and reaction conditions crucial for achieving high yields.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 3-bromo-4-(tert-butyl)aniline is depicted below, showcasing the formation of a new biaryl C-C bond.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Workflow

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Data Summary: Representative Reaction Conditions

Achieving high yields for the Suzuki coupling of sterically hindered and electron-rich anilines requires careful selection of the catalyst, ligand, base, and solvent. The following tables summarize conditions adapted from successful protocols for structurally similar ortho-substituted bromoanilines and other challenging aryl bromides.

**Table 1:

Application Notes and Protocols: 3-Bromo-4-(tert-butyl)aniline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-4-(tert-butyl)aniline as a key intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols for common cross-coupling reactions, quantitative data from a patented application, and a visualization of a relevant biological signaling pathway.

Introduction

3-Bromo-4-(tert-butyl)aniline is a versatile substituted aniline that serves as a valuable building block in medicinal chemistry. Its structural features—a reactive bromine atom ortho to an amino group and a sterically hindering tert-butyl group—make it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular scaffolds found in a range of biologically active compounds. The primary applications of this intermediate involve Suzuki-Miyaura and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively, which are crucial steps in the synthesis of various kinase inhibitors and other therapeutic agents.

Key Applications in Pharmaceutical Synthesis

The primary utility of 3-Bromo-4-(tert-butyl)aniline in pharmaceutical synthesis is its role as a scaffold for building substituted biaryl and N-aryl compounds. These motifs are prevalent in a variety of drug candidates.

Synthesis of p38 Kinase Inhibitors

A notable application of 3-Bromo-4-(tert-butyl)aniline is in the synthesis of pyrazole derivatives that act as p38 kinase inhibitors. The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a crucial role in cellular responses to stress and inflammation.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a significant therapeutic target.[3][4]

A patented synthesis route utilizes 3-Bromo-4-(tert-butyl)aniline in a Suzuki-Miyaura coupling reaction to construct the core of a potent p38 kinase inhibitor. The general scheme for this synthesis is depicted below.

Caption: Synthetic workflow for a p38 kinase inhibitor scaffold.

The p38 kinase signaling pathway is a key regulator of cellular processes such as inflammation and apoptosis.[2][5] It is typically activated by cellular stressors and pro-inflammatory cytokines.[1][6]

Caption: Simplified p38 MAPK signaling pathway.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations involving 3-Bromo-4-(tert-butyl)aniline.

Table 1: Suzuki-Miyaura Coupling for p38 Kinase Inhibitor Synthesis (Data adapted from patent literature)

| Parameter | Value/Reagent | Role/Conditions |

| Starting Material | 3-Bromo-4-(tert-butyl)aniline | Aryl Halide |

| Coupling Partner | 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Boronic Ester |

| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | Palladium Source |

| Base | Sodium Carbonate (Na₂CO₃) | Activates Boronic Ester |

| Solvent | 1,4-Dioxane / Water | Reaction Medium |

| Temperature | 80 °C | Reaction Temperature |

| Yield | Not explicitly stated, but implied to be effective for intermediate synthesis. | - |

Table 2: Representative Conditions for Buchwald-Hartwig Amination (General conditions adaptable for 3-Bromo-4-(tert-butyl)aniline)

| Parameter | Value/Reagent | Role/Conditions |

| Aryl Halide | 3-Bromo-4-(tert-butyl)aniline (1.0 equiv) | Electrophile |

| Amine | Primary or Secondary Amine (1.2 equiv) | Nucleophile |

| Catalyst Precursor | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Palladium Source |

| Ligand | XPhos, SPhos, or BINAP (4 mol%) | Stabilizes Catalyst |

| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Amine Deprotonation |

| Solvent | Toluene or Dioxane (Anhydrous) | Reaction Medium |

| Temperature | 80-110 °C | Reaction Temperature |

| Typical Yield | 75-95% (Varies with substrates) | - |

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions using 3-Bromo-4-(tert-butyl)aniline. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 3-Bromo-4-(tert-butyl)aniline with an arylboronic acid or ester.

Materials:

-

3-Bromo-4-(tert-butyl)aniline (1.0 equiv)

-

Arylboronic acid or ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-4-(tert-butyl)aniline, the arylboronic acid/ester, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between 3-Bromo-4-(tert-butyl)aniline and an amine.

Materials:

-

3-Bromo-4-(tert-butyl)aniline (if coupling with a different aryl halide) OR Aryl bromide (1.0 equiv, if coupling with 3-bromo-4-(tert-butyl)aniline as the amine)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add the aryl bromide, the amine (if solid), the palladium precursor, the phosphine ligand, and the base.

-

Solvent Addition: Remove the tube from the glovebox, and add the amine (if liquid) and anhydrous solvent via syringe under a positive pressure of inert gas.

-

Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.